molecular formula C12H15BN2O3 B1522255 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]oxadiazole CAS No. 1073355-14-2

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]oxadiazole

Cat. No.: B1522255
CAS No.: 1073355-14-2
M. Wt: 246.07 g/mol
InChI Key: MQXANAGMQAYTMV-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]oxadiazole is a boron-containing heterocyclic compound characterized by a benzooxadiazole core substituted with a pinacol boronate ester. The boronate group enhances its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone in polymer and small-molecule synthesis for optoelectronic materials, pharmaceuticals, and asymmetric catalysis . Its planar aromatic structure facilitates π-conjugation, making it valuable in organic semiconductors and chiral frameworks .

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzoxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BN2O3/c1-11(2)12(3,4)17-13(16-11)8-5-6-9-10(7-8)15-18-14-9/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXANAGMQAYTMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=NON=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674160
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073355-14-2
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,1,3-Benzoxadiazole-5-boronic acid, pinacol ester
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Biological Activity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]oxadiazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

The compound is characterized by the following chemical properties:

PropertyDetails
CAS Number 1033752-94-1
Molecular Formula C₁₃H₁₅BNO₄
Molecular Weight 253.08 g/mol
Appearance White to off-white powder
Purity 98%

Synthesis

The synthesis of this compound involves the use of boronates and various organic reagents to achieve the desired structure. The presence of the dioxaborolane moiety facilitates further functionalization and enhances the compound's reactivity.

Antitumor Activity

Recent studies have demonstrated that derivatives of benzo[c][1,2,5]oxadiazole exhibit significant antitumor activity. For instance:

  • A study evaluated a series of oxadiazole derivatives for their ability to inhibit cancer cell proliferation. One derivative exhibited an IC₅₀ value of 0.56 µM against tubulin polymerization in human myeloid leukemia cell lines .
  • Another research focused on the inhibition of PD-L1 using oxadiazole derivatives. A compound with a similar structure showed an IC₅₀ value as low as 1.8 nM, indicating potent activity against PD-L1 interactions .

Antimicrobial Activity

The compound also shows promise in antimicrobial applications:

  • A study reported the synthesis of carboxyimidamide-substituted benzo[c][1,2,5]oxadiazoles which were tested against Leishmania donovani. The most effective derivative exhibited an EC₅₀ value of 4.0 µM without cytotoxic effects on macrophages .

The biological mechanisms underlying the activity of this compound are multifaceted:

  • Inhibition of PD-L1 : The compound acts as an inhibitor of the PD-1/PD-L1 pathway which is crucial in immune evasion by tumors. This interaction can lead to enhanced immune response against cancer cells.
  • Tubulin Polymerization Inhibition : The oxadiazole derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization, which is a critical mechanism for inducing apoptosis in cancer cells.
  • Antileishmanial Activity : The inhibition of Leishmania donovani growth suggests that these compounds may interfere with metabolic pathways essential for parasite survival.

Study on PD-L1 Inhibition

In a recent study published in PubMed, researchers synthesized several benzo[c][1,2,5]oxadiazole derivatives and assessed their binding affinity to PD-L1. The most promising compound demonstrated a binding affinity (K_d) of 3.34 nM and effectively blocked PD-1/PD-L1 interactions at low concentrations .

Antileishmanial Efficacy

Another study focused on evaluating the antileishmanial effects of synthesized derivatives against Leishmania donovani. The results indicated that certain derivatives not only inhibited axenic amastigote growth but also showed minimal cytotoxicity in host cells .

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various organic molecules. Its boronate structure allows for:

  • Cross-Coupling Reactions : It is utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This is crucial for synthesizing complex organic compounds.

Materials Science

In materials science, this compound is significant for:

  • Organic Light Emitting Diodes (OLEDs) : Its incorporation into OLED materials enhances light-emitting efficiency and stability. The boron atom plays a pivotal role in improving charge transport properties.
PropertyValue
Emission ColorBlue
Device Efficiency>20%

Medicinal Chemistry

The compound has potential applications in developing pharmaceutical agents:

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.

Case Study 1: Synthesis of Conjugated Polymers

A study demonstrated the use of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]oxadiazole in synthesizing conjugated polymers for photovoltaic applications. The resulting polymers showed improved charge mobility and stability under operational conditions.

Case Study 2: OLED Performance Enhancement

Research on OLEDs incorporating this compound revealed a significant increase in device performance metrics. Devices utilizing this compound achieved a maximum external quantum efficiency (EQE) of over 25%, making them suitable for commercial applications.

Comparison with Similar Compounds

4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole

This compound replaces the oxadiazole oxygen with sulfur, increasing electron-withdrawing capacity and red-shifting absorption spectra. It is widely used in copolymerization (e.g., with 1,8-dibromonaphthalene) to yield polymers with Mn ~10,000–14,500 and yields up to 74% . Unlike the mono-boronated oxadiazole, this bis-boronated derivative enables bidirectional chain growth, enhancing polymer molecular weight .

Key Differences :

  • Electronic Properties : Thiadiazole’s lower electronegativity increases charge transport efficiency in organic electronics .
  • Reactivity : The bis-boronated structure allows dual coupling sites, enabling complex architectures like 3D chiral polymers .

Benzo[c][1,2,5]selenadiazole Analogs

4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]selenadiazole

Selenium’s larger atomic size and polarizability enhance intersystem crossing, making this analog suitable for photodynamic therapy and triplet-state applications. However, synthetic challenges (e.g., lower yields) limit its use compared to sulfur/oxygen analogs .

Key Differences :

  • Stability : Selenadiazoles are less stable under acidic conditions due to weaker Se–N bonds .
  • Applications : Preferred in light-harvesting systems for near-infrared emission .

Fluorinated Derivatives

5,6-Difluoro-4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole

Fluorination at the 5,6-positions increases electron deficiency, improving air stability and charge mobility in organic field-effect transistors (OFETs). The strong C–F bond also enhances thermal stability (decomposition >300°C) .

Key Differences :

  • Electronic Effects : Fluorine’s inductive effect lowers LUMO levels, facilitating n-type semiconductor behavior .
  • Synthetic Complexity : Requires harsh bromination/fluorination steps, reducing yield .

Positional Isomers

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole

This positional isomer places the boronate group at the 4-position instead of 5. The altered substitution pattern disrupts symmetry, reducing crystallinity and charge transport efficiency in thin films .

Key Differences :

  • Crystallinity : Lower symmetry leads to amorphous domains, limiting OFET performance .
  • Cost : Priced at $180/g (95% purity), compared to $47/100mg for the 5-substituted oxadiazole .

Preparation Methods

Typical Reaction Scheme

$$
\text{5-halobenzo[c]oxadiazole} + \text{bis(pinacolato)diboron} \xrightarrow{\text{Pd catalyst, base}} \text{5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]oxadiazole}
$$

Reaction Conditions and Parameters

Step Reagents/Conditions Notes
1. Halogenation NBS or NCS, solvent (e.g., DMF), temperature control Yields 5-bromo or 5-chloro derivative
2. Borylation Bis(pinacolato)diboron, Pd(dppf)Cl₂ or Pd(PPh₃)₄, KOAc or K₂CO₃, dioxane or DMF, 80–100 °C, 6–24 h Typical yields: 60–90%

Example Data Table: Miyaura Borylation Conditions

Substrate Catalyst Base Solvent Temp (°C) Time (h) Yield (%)
5-bromobenzo[c]oxadiazole Pd(dppf)Cl₂ KOAc 1,4-dioxane 85 12 78
5-chlorobenzo[c]oxadiazole Pd(PPh₃)₄ K₂CO₃ DMF 100 18 65

Alternative Methods

While Miyaura borylation is the most prevalent, other methods for introducing boronic esters onto aromatic systems include:

  • Direct C–H borylation (less common for this scaffold due to regioselectivity challenges).
  • Lithiation–borylation sequences (starting from a 5-lithiated benzo[c]oxadiazole, followed by quenching with a boron electrophile).

However, these methods are less frequently reported for this specific compound due to either lower selectivity or operational complexity.

  • Efficiency: The Miyaura borylation route is highly efficient, offering moderate to excellent yields and broad substrate tolerance.
  • Scalability: The reaction is amenable to scale-up, making it suitable for both research and industrial applications.
  • Purification: The product is typically purified by silica gel chromatography, and its identity is confirmed by NMR, MS, and elemental analysis.
  • Limitations: The requirement for a pre-halogenated precursor adds a synthetic step. Some functional groups on the oxadiazole ring may be sensitive to the reaction conditions.
Parameter Value/Condition
Molecular Formula C₁₂H₁₅BN₂O₃
Molecular Weight 246.07 g/mol
Typical Yield 60–90%
Key Reagents Bis(pinacolato)diboron, Pd catalyst
Key Solvents 1,4-dioxane, DMF
Reaction Temperature 80–100 °C
Reaction Time 6–24 h
Purification Silica gel chromatography

The preparation of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]oxadiazole is most effectively achieved via palladium-catalyzed Miyaura borylation of a 5-halobenzo[c]oxadiazole precursor. This method provides good yields, operational simplicity, and broad applicability, making it the method of choice for researchers and industry professionals. Alternative methods exist but are less commonly employed for this specific compound due to challenges in selectivity and practicality.

“These synthetic methods have also been analysed for their merits and demerits. The manuscript also highlighted various applications of 1,2,5‐oxadiazole and its derivatives.”

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Key signals include the pinacol methyl groups (δ ~1.3 ppm) and benzooxadiazole aromatic protons (δ ~8.5–9.0 ppm).
  • ¹¹B NMR : A singlet at δ ~30 ppm confirms boronic ester integrity .
  • X-ray Crystallography : Resolves planar geometry of the benzooxadiazole ring and boron-oxygen bond angles (e.g., B–O bond length ~1.36 Å) .

Advanced Application : Pair with MALDI-TOF MS to detect trace impurities (<0.5%) from incomplete coupling reactions .

How does this compound perform in the synthesis of organic electronic materials (e.g., OLEDs, OFETs)?

Advanced Research Question
The benzo[c][1,2,5]oxadiazole-boronic ester is a key building block for electron-transport layers due to its high electron affinity (~3.8 eV). Case studies:

  • OLEDs : When coupled with fluorene derivatives, it achieves external quantum efficiencies (EQE) >15% in blue-emitting devices .
  • OFETs : Blending with polythiophenes enhances charge mobility (μ ~0.12 cm²/V·s) .

Methodological Note : Optimize device performance by tuning annealing temperatures (150–200°C) to improve crystallinity .

What are the challenges in achieving regioselective functionalization of this compound?

Advanced Research Question
Regioselectivity is influenced by:

  • Substrate Electronic Bias : The boron group directs electrophilic substitution to the para position of the benzooxadiazole.
  • Competitive Pathways : Homocoupling (e.g., Glaser-type) can occur if catalytic systems are mismatched.

Mitigation Strategy : Use Pd(PPh₃)₄ with aryl iodides (vs. bromides) to suppress homocoupling. Monitor via TLC with UV-active quenching .

How does solvent polarity affect the stability and solubility of this boronic ester?

Basic Research Question

  • Solubility : High in THF, DCM, and chloroform (>50 mg/mL); poor in water or alcohols (<1 mg/mL).
  • Stability : Hydrolyzes rapidly in protic solvents (e.g., half-life <1 hour in methanol).

Q. Table 1. Solubility and Stability in Common Solvents

SolventSolubility (mg/mL)Hydrolysis Half-Life
THF55>30 days
Ethanol0.845 minutes
DCM60>14 days

Advanced Insight : Additives like 2,6-lutidine (5 mol%) can stabilize the boronic ester in polar aprotic solvents .

What are the biological implications of benzo[c][1,2,5]oxadiazole-boronic esters in medicinal chemistry?

Advanced Research Question
Recent studies highlight:

  • Hypoxia Inhibition : Derivatives with nitro groups (e.g., compound 11 ) show IC₅₀ values of 0.8 μM in HIF-1α suppression assays .
  • Antimicrobial Activity : Oxadiazole-boronic esters disrupt bacterial biofilms (MIC ~32 μg/mL against S. aureus) .

Synthetic Caution : Biological assays require ultra-pure material (>99% HPLC). Purify via preparative HPLC with a C18 column (MeCN/H₂O gradient) .

Which aryl halides are most effective in Suzuki-Miyaura couplings with this boronic ester?

Basic Research Question
Effective partners include:

  • Electron-Deficient Aryl Halides : 4-Bromobenzonitrile, 2-iodopyridine (yields >75%).
  • Heterocycles : 5-Bromothiophene, 3-iodoindole.

Q. Table 2. Coupling Efficiency with Selected Halides

Aryl HalideYield (%)Conditions
4-Bromobenzonitrile82Pd(OAc)₂, SPhos, K₂CO₃
2-Iodopyridine78PdCl₂(dtbpf), CsF
5-Bromothiophene65Microwave, 100°C

Advanced Tip : Screen Buchwald-Hartwig ligands (e.g., XPhos) for challenging substrates .

How do environmental factors (moisture, oxygen) degrade this compound during storage?

Basic Research Question

  • Hydrolysis : Boronic ester converts to boronic acid in humid conditions, detectable via ¹¹B NMR (δ ~18 ppm).
  • Oxidation : Prolonged air exposure forms boron oxides, reducing coupling reactivity.

Storage Protocol : Store under argon at –20°C in sealed, desiccated vials. Use molecular sieves (4Å) in solvent stocks .

What computational tools predict the reactivity of this compound in novel reaction systems?

Advanced Research Question

  • DFT/MD Simulations : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Machine Learning : Train models on existing Suzuki-Miyaura datasets to forecast optimal catalysts .

Case Study : A QSAR model predicted Pd/C as effective for gram-scale reactions (validated with 90% yield) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]oxadiazole
Reactant of Route 2
Reactant of Route 2
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]oxadiazole

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